
16-(2,4,6-Triiodophenoxy)hexadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-(2,4,6-Triiodophenoxy)hexadecanoic acid is a synthetic organic compound characterized by the presence of a hexadecanoic acid backbone with a 2,4,6-triiodophenoxy group attached at the 16th carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2,4,6-triiodophenoxy)hexadecanoic acid typically involves the esterification of hexadecanoic acid with 2,4,6-triiodophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
16-(2,4,6-Triiodophenoxy)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triiodophenoxy group to less iodinated phenoxy groups.
Substitution: The iodine atoms in the triiodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less iodinated phenoxy derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学研究应用
16-(2,4,6-Triiodophenoxy)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radiopaque.
作用机制
The mechanism of action of 16-(2,4,6-triiodophenoxy)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The triiodophenoxy group can interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with lipid metabolism pathways and oxidative stress responses .
相似化合物的比较
Similar Compounds
16-Hydroxyhexadecanoic acid: An ω-hydroxy-long-chain fatty acid that is hexadecanoic acid substituted at position 16 by a hydroxy group.
Hexadecanoic acid:
Uniqueness
16-(2,4,6-Triiodophenoxy)hexadecanoic acid is unique due to the presence of the triiodophenoxy group, which imparts distinct chemical and physical properties. The iodine atoms enhance its radiopacity, making it useful in diagnostic imaging. Additionally, the compound’s structure allows for diverse chemical modifications, enabling its use in various research applications.
属性
CAS 编号 |
500711-83-1 |
|---|---|
分子式 |
C22H33I3O3 |
分子量 |
726.2 g/mol |
IUPAC 名称 |
16-(2,4,6-triiodophenoxy)hexadecanoic acid |
InChI |
InChI=1S/C22H33I3O3/c23-18-16-19(24)22(20(25)17-18)28-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(26)27/h16-17H,1-15H2,(H,26,27) |
InChI 键 |
ULZDDSFUVVWTBD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1I)OCCCCCCCCCCCCCCCC(=O)O)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


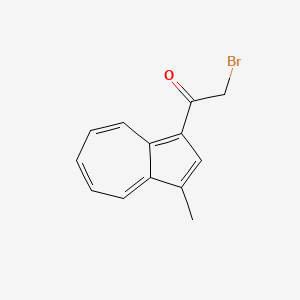
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
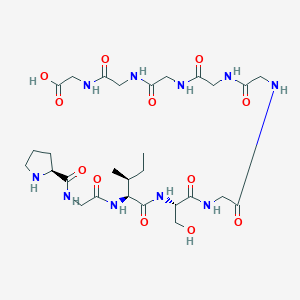

![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
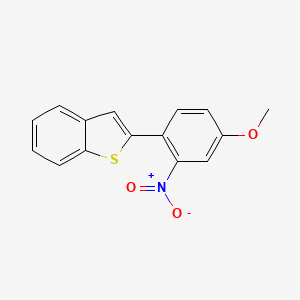
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
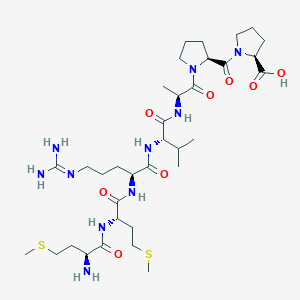
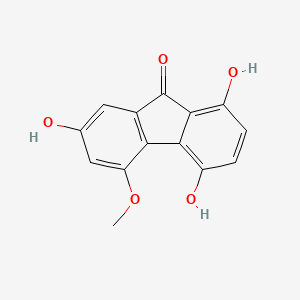
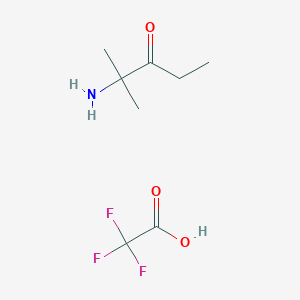
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
